molecular formula C4H6N4O2 B1211630 3-Methyl-4-furazancarbohydrazide CAS No. 32551-34-1

3-Methyl-4-furazancarbohydrazide

Cat. No. B1211630
CAS RN: 32551-34-1
M. Wt: 142.12 g/mol
InChI Key: AGRMGGWFFPBODC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-4-furazancarbohydrazide involves several chemical reactions, starting from basic furanic and hydrazide components. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan involved reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, leading to the formation of energetic salts based on this compound, showcasing its potential as an insensitive energetic material (Yu et al., 2017).

Molecular Structure Analysis

The molecular structures of compounds derived from 3-Methyl-4-furazancarbohydrazide or its analogs are confirmed through various analytical techniques, including multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction. These methods have been used to fully characterize energetic materials based on this compound, revealing moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential in applications requiring high-performance materials with good safety profiles (Yu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 3-Methyl-4-furazancarbohydrazide derivatives can lead to a variety of products with different properties. For example, methyl 4-aminofurazan-3-carboximidate reacts with aromatic amines and hydrazines to yield corresponding amidines and amidrazones, demonstrating the versatility of furazan derivatives in synthesizing compounds with potential applications in materials science and pharmacology (Sergievskii et al., 2001).

Physical Properties Analysis

The physical properties of 3-Methyl-4-furazancarbohydrazide derivatives, including their thermal stabilities, have been investigated through thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These studies indicate moderate thermal stabilities for these compounds, with decomposition temperatures ranging from 172–246 °C, except for specific derivatives showing lower stability. Such analyses are crucial for determining the suitability of these compounds for various applications, especially in the field of energetic materials where thermal stability is a key consideration (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of 3-Methyl-4-furazancarbohydrazide and its derivatives are characterized by their reactivity towards various chemical groups, enabling the synthesis of a wide range of compounds with diverse properties. The ability to undergo reactions with N- and S-nucleophilic reagents, as well as the formation of energetic ionic salts and derivatives with different functional groups, underscores the versatility of this compound as a synthon in organic synthesis. Such properties are critical for the development of new materials and drugs with tailored functionalities (Stepanov et al., 2019).

Scientific Research Applications

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

3-Methyl-4-furazancarbohydrazide is used in the synthesis of nitropyrazoles bearing a furazanyl moiety at position 3 (5). These compounds are considered promising high energy materials .

Methods of Application or Experimental Procedures

The starting material for the study was furazan 1. The construction of the pyrazole ring from dimethylaminopropenones is a convenient, widely used reaction. Indeed, compound 1 upon treatment with hydrazine hydrate gave the desired pyrazole 2 in 91% yield .

Results or Outcomes

The regioselective introduction of nitro groups in pyrazoles, containing a furazanyl substituent at position 3 (5) was investigated. All synthetically accessible isomeric mono- and dinitropyrazole derivatives were obtained .

Pharmacological Actions

Specific Scientific Field

Pharmacology

Summary of the Application

Pharmacological Actions

Specific Scientific Field

Pharmacology

Summary of the Application

3-Methyl-4-furazancarbohydrazide has been studied for its acute toxicity, action on the guinea pig ileum, on the ventricle edge, on frog spinal reflex, and on the respiratory and cardiac activity and pulse .

Methods of Application or Experimental Procedures

The compounds were tested on guinea pig ileum, ventricle edge, frog spinal reflex, and on the respiratory and cardiac activity and pulse .

Results or Outcomes

The compounds had no action on guinea pig ileum or ventricle edge. Compound (I) showed depressant activity on frog spinal reflex whereas compound (II) showed excitation and compound (III) had no direct spinal action .

Preparation of Arylmethylene Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

3-Methyl-4-furazancarbohydrazide is used in the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .

Methods of Application or Experimental Procedures

The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) and 4-chlorobenzaldehyde (0.5 mmol) was tested in the presence of different amounts of BPHCSF at a range of 60–75 °C under solvent-free conditions .

Results or Outcomes

The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .

Inhibitory Effect on Hepatocarcinogenesis

Specific Scientific Field

Pharmacology

Summary of the Application

3-Methyl-4-furazancarbohydrazide has been studied for its inhibitory effect on hepatocarcinogenesis in rats fed 3-methyl-4′-(dimethylamino)azobenzene (3-Me-DAB) .

Methods of Application or Experimental Procedures

Male DONRYU rats were given approximately 0.5 g 3-MeDAB by being fed a diet containing 0.06% 3-Me-DAB for 50 days; they were then given a diet containing 1% FA and drinking water containing 0.025% FA .

Results or Outcomes

The study was aimed at examining the effect of fumaric acid on hepatocarcinogenesis in rats fed 3-Me-DAB .

Synthesis of Isomeric Mono- and Dinitro Derivatives

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

3-Methyl-4-furazancarbohydrazide is used in the synthesis of isomeric mono- and dinitro derivatives of 3-methyl-4-(pyrazol-3-yl)furazan .

Methods of Application or Experimental Procedures

The starting material for the study was furazan 1. The construction of the pyrazole ring from dimethylaminopropenones is a convenient, widely used reaction. Indeed, compound 1 upon treatment with hydrazine hydrate gave the desired pyrazole 2 in 91% yield .

Results or Outcomes

The regioselective introduction of nitro groups in pyrazoles, containing a furazanyl substituent at position 3 (5) was investigated. All synthetically accessible isomeric mono- and dinitropyrazole derivatives were obtained .

properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-3(4(9)6-5)8-10-7-2/h5H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRMGGWFFPBODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186257
Record name 3-Methylfurazan-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-furazancarbohydrazide

CAS RN

32551-34-1
Record name 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide
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URL https://commonchemistry.cas.org/detail?cas_rn=32551-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylfurazan-4-carboxylic acid hydrazide
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Record name 3-Methyl-4-furazancarbohydrazide
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Record name 3-Methylfurazan-4-carboxylic acid hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Fundaro, MC Cassone - Il Farmaco; Edizione Scientifica, 1975 - europepmc.org
… on the guinea pig ileum, on the ventricle edge, on frog spinal reflex, and on the respiratory and cardiac activity and pulse of the following compounds: 3-methyl-4-furazancarbohydrazide …
Number of citations: 3 europepmc.org
PKK Namboori - 2009 - Citeseer
Compounds from discovery are often poor candidates for lead optimization or preclinical testing because screening efforts focus on target affinity, while paying limited attention to ADME/…
Number of citations: 2 citeseerx.ist.psu.edu

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